

# Technical Guide: Mass Spectrometry Profiling of 2-Chloro-4-methyl-5-nitrophenol

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

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## Executive Summary & Compound Profile

**2-Chloro-4-methyl-5-nitrophenol** is a substituted nitrophenol often analyzed as a metabolic intermediate or environmental degradation product.<sup>[1]</sup> Its analysis is complicated by the presence of multiple electronegative groups (chloro, nitro) and an acidic hydroxyl group, which dictate its behavior under different ionization modes.

- Molecular Formula:

[1]

- Exact Mass: 187.00 (based on

)<sup>[1]</sup>

- Key Structural Feature: The ortho-positioning of the nitro group (C5) relative to the methyl group (C4) facilitates specific intramolecular rearrangements (Ortho Effect) critical for structural confirmation.

# Fragmentation Mechanics: The "Why" Behind the Spectrum

Understanding the fragmentation logic is essential for distinguishing this compound from its isomers (e.g., 2-chloro-4-nitro-5-methylphenol).[1]

## Electron Ionization (EI) Pathways (GC-MS)

In positive electron ionization (70 eV), the molecular ion (

,  $m/z$  187) is prominent due to the stabilizing aromatic ring. The fragmentation is driven by the radical cation site migrating between the phenol oxygen and the nitro group.

- Primary Pathway (Loss of ): The most abundant cleavage is the loss of the nitro radical ( , 46 Da), yielding the even-electron cation at  $m/z$  141.
- The "Ortho Effect" (Diagnostic Pathway): A hallmark of o-nitro-methyl systems.[1] The nitro oxygen abstracts a hydrogen from the adjacent methyl group. This facilitates the loss of a hydroxyl radical ( , 17 Da), producing a distinct peak at  $m/z$  170. This peak is often absent in isomers where the nitro and methyl groups are not adjacent.
- Loss of Chlorine: A distinct loss of (35 Da) is observed, typically from the fragment ions rather than the parent, leading to secondary ions.

## Electrospray Ionization (ESI) Pathways (LC-MS/MS)

Due to the acidic phenolic proton (

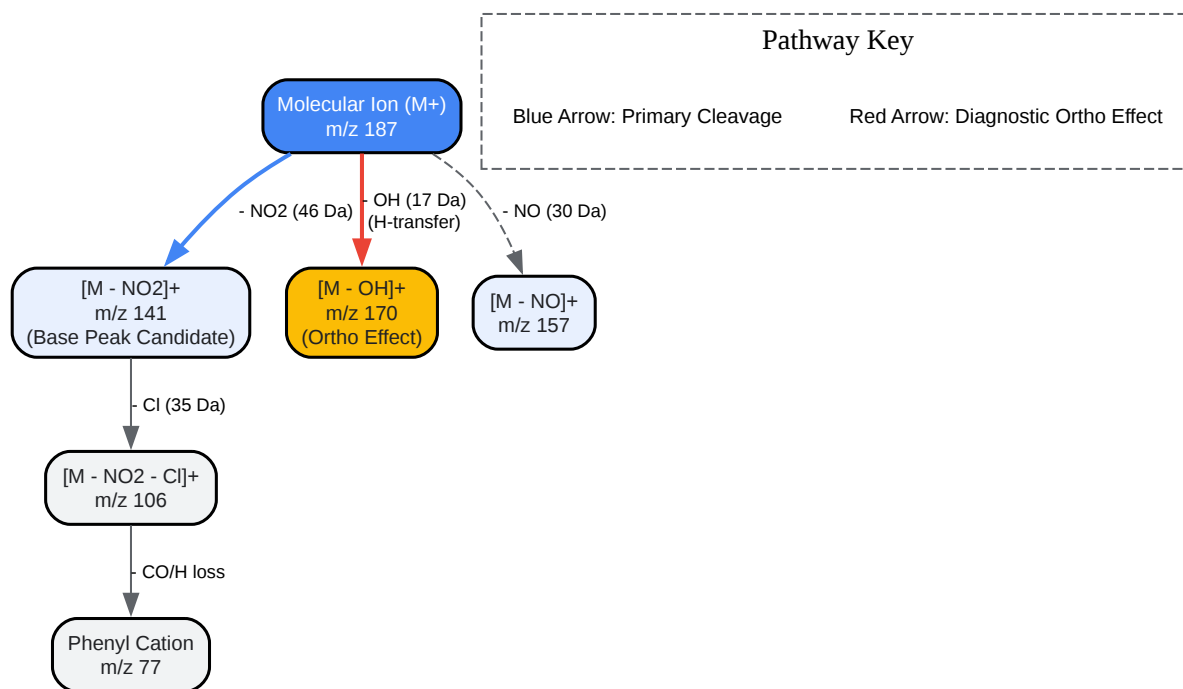
), Negative Mode (ESI-) is the gold standard for sensitivity.[1]

- Precursor Ion:  
at  $m/z$  186.[1]

- Collision Induced Dissociation (CID):
  - m/z 186  
  
156: Loss of  
  
(30 Da).[1] This involves an intramolecular rearrangement where the nitro group rearranges to a nitrite ester before losing  
  
.
  - m/z 186  
  
122: Combined loss of  
  
and  
  
(or  
  
+  
  
depending on energy).[1]

## Visualization of Fragmentation Pathways

The following diagram maps the mechanistic flow for structural elucidation.



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Figure 1: Proposed EI fragmentation pathway highlighting the diagnostic 'Ortho Effect' specific to the 4-methyl-5-nitro substitution pattern.

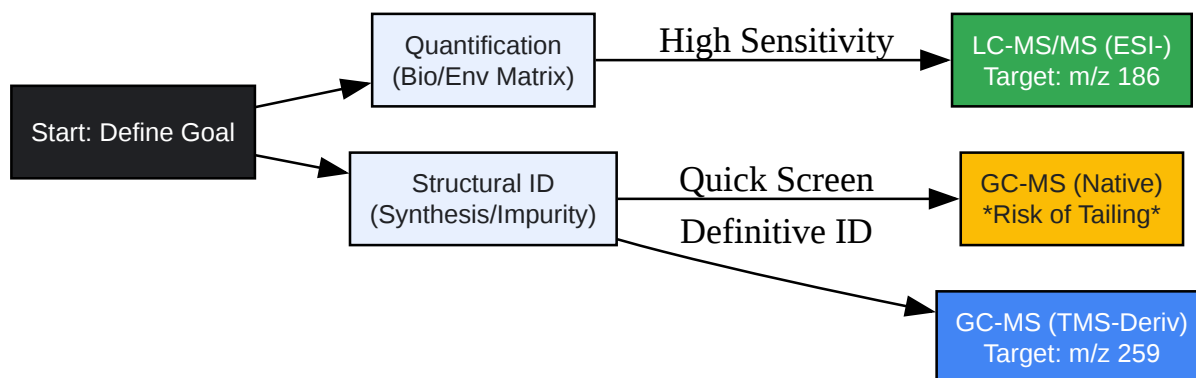
## Comparative Methodological Guide

Researchers must choose between GC-MS and LC-MS based on the matrix complexity and sensitivity requirements.[1]

## Technique Comparison Matrix

Feature	GC-MS (EI)	LC-MS/MS (ESI-)
Analyte State	Derivatization (TMS) recommended to improve volatility and peak shape.[1]	Native form analysis (Direct injection).[1]
Ionization	Hard (70 eV).[1] Extensive fragmentation.[1]	Soft (Electrospray).[1][2] Preserves molecular ion.[1]
Sensitivity	Moderate (ng range).[1]	High (pg range).
Selectivity	High (Spectral fingerprinting). [1]	High (MRM transitions).
Primary Application	Unknown identification; impurity profiling.[1]	Quantification in biological fluids/water.[1]
Key Limitation	Phenolic -OH causes tailing without derivatization.[1]	Matrix effects (ion suppression) in ESI.[1]

## Workflow Decision Tree



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Figure 2: Decision matrix for selecting the optimal analytical platform.

## Experimental Protocols

### Protocol A: LC-MS/MS Quantification (High Sensitivity)

Objective: Trace quantification in aqueous or biological samples.[1]

- Sample Prep: Acidify sample (pH < 3) to protonate the phenol, followed by Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., HLB). Elute with Methanol.
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).[1]
  - B: Acetonitrile.[1]
- MS Conditions (ESI Negative):
  - Capillary Voltage: -2.5 kV.[1]
  - Source Temp: 350°C.[1]
  - MRM Transitions:
    - Quantifier: 186.0  
156.0 (Loss of NO).
    - Qualifier: 186.0  
122.0 (Complex loss).[1]

## Protocol B: GC-MS Structural Confirmation (High Specificity)

Objective: Impurity profiling or isomer differentiation.[1]

- Derivatization (Crucial Step):
  - Take 100 µL of sample extract (dry).
  - Add 50 µL BSTFA + 1% TMCS (Silylation agent).[1]
  - Incubate at 60°C for 30 minutes.

- Result: The phenolic proton is replaced by a Trimethylsilyl (TMS) group.
- New MW:  $187 + 72 (\text{TMS}) - 1 (\text{H}) = 258 \text{ Da}$ .[\[1\]](#)
- GC Conditions:
  - Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[\[1\]](#)
  - Carrier Gas: Helium at 1 mL/min.[\[1\]](#)
  - Temp Program: 60°C (1 min)  
20°C/min  
280°C.
- MS Detection:
  - Scan Range: m/z 50–350.[\[1\]](#)
  - Look for m/z 258 (Molecular Ion of TMS derivative) and m/z 243 (Loss of Methyl from TMS).

## References

- NIST Chemistry WebBook. Phenol, 2-chloro-4-methyl-5-nitro- Mass Spectrum.[\[1\]](#) National Institute of Standards and Technology.[\[1\]](#) [Link](#)
- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.[\[3\]](#) Canadian Journal of Chemistry, 47(19), 3611-3621.[\[1\]](#)[\[3\]](#) (Establishes the "Ortho Effect" mechanism in nitro-methyl aromatics).  
[Link](#)[\[1\]](#)
- Sigma-Aldrich. **2-Chloro-4-methyl-5-nitrophenol** Product Specification & CAS 100959-50-0.  
[\[1\]](#)[Link](#)[\[1\]](#)
- Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Nitro Compounds.[Link](#)[\[1\]](#)

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## Sources

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